Opuntioside-I

Description

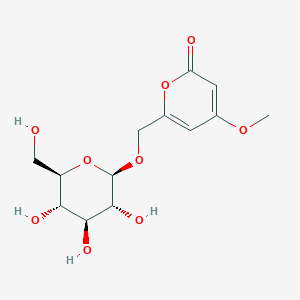

Opuntioside-I is an alpha-pyrone glycoside isolated from Opuntia dillenii, a cactus species traditionally used for its medicinal properties. It has demonstrated hypotensive activity in normotensive rats without mortality at doses as high as 1,000 mg/kg/day . Pharmacological studies highlight its safety profile, though histopathological analyses revealed mild liver and spleen changes in animal models . Its structure comprises a glycosylated alpha-pyrone core, distinguishing it from other cactus-derived metabolites.

Properties

Molecular Formula |

C13H18O9 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

4-methoxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyran-2-one |

InChI |

InChI=1S/C13H18O9/c1-19-6-2-7(21-9(15)3-6)5-20-13-12(18)11(17)10(16)8(4-14)22-13/h2-3,8,10-14,16-18H,4-5H2,1H3/t8-,10-,11+,12-,13-/m1/s1 |

InChI Key |

OQVZJGGNKYGQLT-KABOQKQYSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC(=O)OC(=C1)COC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

opuntioside-I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

2.1.1. Opuntiol

- Source : Also isolated from Opuntia dillenii.

- Structural Differences: Opuntiol lacks the glycosidic moiety present in Opuntioside-I, featuring a simpler phenolic structure.

- Pharmacological Activity : Demonstrates analgesic effects in murine pain models, contrasting with this compound’s hypotensive properties .

2.1.2. Beta-Sitosterol Glucoside

- Source : Found in Opuntia ficus-indica.

- Structural Differences : A sterol glycoside with a glucose unit attached to a sterol backbone, unlike this compound’s pyrone-glycoside system.

- Pharmacological Activity: Known for anti-inflammatory and cholesterol-lowering effects, differing from this compound’s cardiovascular focus .

Functional Analogues

2.2.1. Digoxin

- Source : Derived from Digitalis lanata.

- Functional Similarity: Both compounds exhibit cardiovascular activity (hypotensive vs. inotropic).

Pharmacological and Toxicological Data Comparison

Table 1: Comparative Pharmacological Profiles

Table 2: Structural Comparison

| Compound | Core Structure | Glycosidic Units | Bioactive Moieties |

|---|---|---|---|

| This compound | Alpha-pyrone | 1 | Glycosylated pyrone |

| Opuntiol | Phenolic | 0 | Free hydroxyl groups |

| Beta-Sitosterol Glucoside | Sterol | 1 | Sterol-glucose conjugate |

Research Findings and Mechanistic Insights

- Beta-Sitosterol Glucoside : Inhibits NF-κB signaling, contributing to anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.